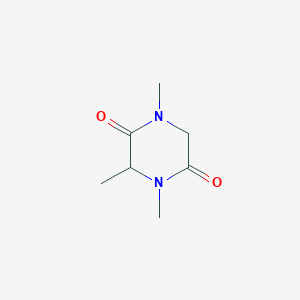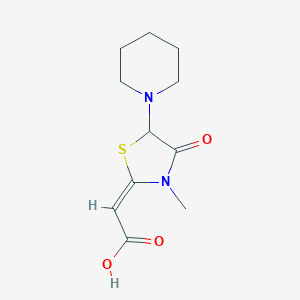
Dibutoxybis(methacrylato)titanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutoxybis(methacrylato)titanium is a titanium-based organometallic compound with the chemical formula C16H28O6Ti . This compound is known for its applications in polymer chemistry, particularly as a crosslinking agent and additive to enhance the properties of polymer materials . It is also used in coatings, inks, and adhesives .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dibutoxybis(methacrylato)titanium can be synthesized through the reaction of titanium tetrachloride with methacrylic acid and butanol. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
TiCl4+2CH2=C(CH3)COOH+2C4H9OH→Ti(OCOC(CH3)=CH2)2(OC4H9)2+4HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reagents are mixed under controlled temperatures and pressures. The product is then purified through distillation or crystallization to obtain the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
Dibutoxybis(methacrylato)titanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Substitution: It can undergo substitution reactions where the butoxy or methacrylato groups are replaced by other ligands.
Polymerization: The methacrylato groups can participate in polymerization reactions, forming crosslinked polymer networks.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alcohols, amines, and other nucleophiles can be used.
Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) are used under controlled temperatures.
Major Products
Oxidation: Titanium dioxide (TiO2) and other titanium oxides.
Substitution: Various substituted titanium compounds.
Polymerization: Crosslinked polymer networks with enhanced mechanical properties.
Applications De Recherche Scientifique
Dibutoxybis(methacrylato)titanium has a wide range of applications in scientific research:
Chemistry: Used as a crosslinking agent in the synthesis of advanced polymer materials.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems and tissue engineering scaffolds.
Medicine: Explored for its antimicrobial properties and potential use in medical implants.
Industry: Utilized in coatings, adhesives, and inks to improve their performance and durability
Mécanisme D'action
The mechanism by which dibutoxybis(methacrylato)titanium exerts its effects involves the interaction of its titanium center with various molecular targets. In polymerization reactions, the methacrylato groups participate in free radical polymerization, leading to the formation of crosslinked networks. In biomedical applications, the titanium center can interact with biological molecules, potentially leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Titanium dioxide (TiO2): Widely used in photocatalysis and as a pigment.
Titanium tetraisopropoxide (TTIP): Used in the synthesis of titanium-based materials and as a precursor for titanium dioxide.
Titanium(IV) butoxide: Used in the preparation of titanium dioxide and other titanium-based materials.
Uniqueness
Dibutoxybis(methacrylato)titanium is unique due to its dual functionality as both a crosslinking agent and a titanium source. This dual functionality allows it to enhance the mechanical properties of polymers while also providing the benefits of titanium-based compounds, such as antimicrobial properties and biocompatibility .
Propriétés
Numéro CAS |
18328-57-9 |
|---|---|
Formule moléculaire |
C16H32O6Ti |
Poids moléculaire |
368.29 g/mol |
Nom IUPAC |
butan-1-ol;2-methylprop-2-enoic acid;titanium |
InChI |
InChI=1S/2C4H6O2.2C4H10O.Ti/c2*1-3(2)4(5)6;2*1-2-3-4-5;/h2*1H2,2H3,(H,5,6);2*5H,2-4H2,1H3; |
Clé InChI |
VYUKAMFARATINH-UHFFFAOYSA-N |
SMILES canonique |
CCCCO.CCCCO.CC(=C)C(=O)O.CC(=C)C(=O)O.[Ti] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



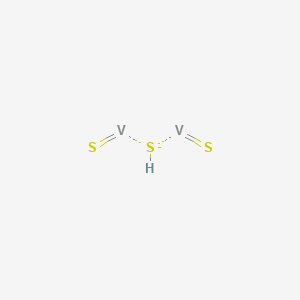
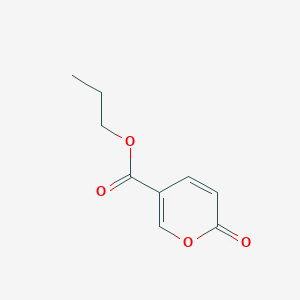
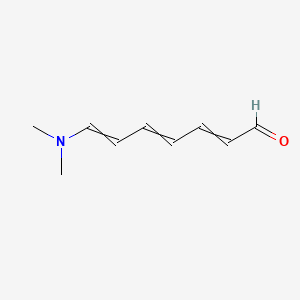
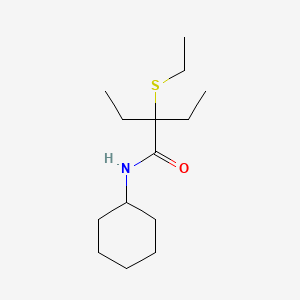
![5-Chloro-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13813843.png)


![[4-(Dipropylamino)phenyl] selenocyanate](/img/structure/B13813878.png)
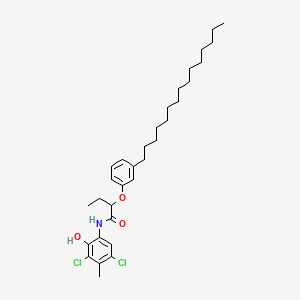
![7,18-Bis(2-methoxyethyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13813893.png)
![(NE)-N-(1-azabicyclo[2.2.1]heptan-3-ylidene)hydroxylamine](/img/structure/B13813906.png)
